N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide: is an organic compound that features a hydroxy group, a phenyl group, and a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 2-amino-3-phenylpropan-1-ol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 4-phenylbutanoic acid and the amino group of 2-amino-3-phenylpropan-1-ol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine: this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of conditions such as inflammation, pain, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and phenyl rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
- N-(2-hydroxy-3-phenylpropyl)-3-phenylpropanamide
- N-(2-hydroxy-3-phenylpropyl)-2-phenylacetamide
- N-(2-hydroxy-3-phenylpropyl)-4-phenylpentanamide
Uniqueness: N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and phenyl groups, along with the butanamide backbone, provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18(14-17-10-5-2-6-11-17)15-20-19(22)13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,21H,7,12-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEXJEFEEXGHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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